![molecular formula C16H18O3S2 B14366062 Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis- CAS No. 90884-29-0](/img/structure/B14366062.png)
Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of phenol groups connected through an oxybis(2,1-ethanediylthio) linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- typically involves the reaction of phenol derivatives with bis(2-chloroethyl) ether in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler phenolic structures.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
科学研究应用
Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and biochemical pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- involves its interaction with molecular targets through its phenolic groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Phenol, 4,4’-oxybis-: This compound has a similar structure but lacks the ethanediylthio linkage.
Phenol, 4,4’-(1-methylethylidene)bis-:
Uniqueness: Phenol, 4,4’-[oxybis(2,1-ethanediylthio)]bis- is unique due to its specific linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
90884-29-0 |
|---|---|
分子式 |
C16H18O3S2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-[2-[2-(4-hydroxyphenyl)sulfanylethoxy]ethylsulfanyl]phenol |
InChI |
InChI=1S/C16H18O3S2/c17-13-1-5-15(6-2-13)20-11-9-19-10-12-21-16-7-3-14(18)4-8-16/h1-8,17-18H,9-12H2 |
InChI 键 |
NOMXFWAANLCUKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)SCCOCCSC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
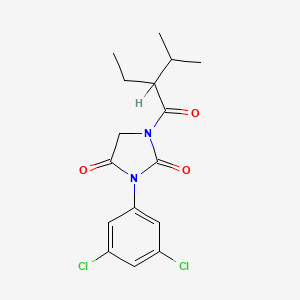
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
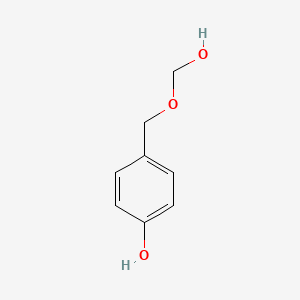


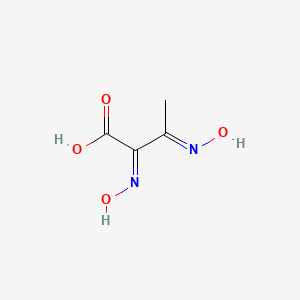
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
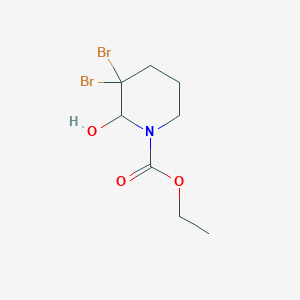
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
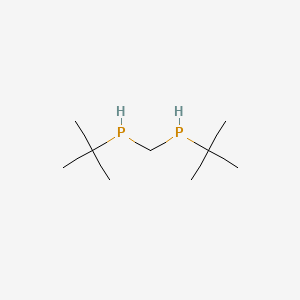
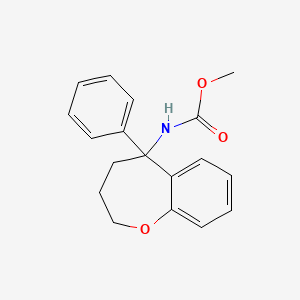
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)

